molecular formula C9H8BrNO B3391054 Benzoxazole, 6-(bromomethyl)-2-methyl- CAS No. 136663-55-3

Benzoxazole, 6-(bromomethyl)-2-methyl-

Cat. No.: B3391054
CAS No.: 136663-55-3
M. Wt: 226.07 g/mol
InChI Key: IMHXSEGEIZMYFS-UHFFFAOYSA-N
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Description

Benzoxazole, 6-(bromomethyl)-2-methyl- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of a bromomethyl group at the 6-position and a methyl group at the 2-position of the benzoxazole ring enhances its reactivity and potential for functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 6-(bromomethyl)-2-methyl- typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by bromination. One common method includes the reaction of 2-aminophenol with 2-methylbenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C. The resulting intermediate is then brominated using N-bromosuccinimide (NBS) to yield the desired compound .

Industrial Production Methods: Industrial production of Benzoxazole, 6-(bromomethyl)-2-methyl- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 6-(bromomethyl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azido derivatives, thiocyanate derivatives, and various substituted benzoxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzoxazole, 6-(bromomethyl)-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and functional materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacological activities.

    Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of Benzoxazole, 6-(bromomethyl)-2-methyl- involves its interaction with various molecular targets and pathways. The compound’s bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. Its planar structure allows for efficient π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Benzoxazole, 6-(bromomethyl)-2-methyl- is unique due to the presence of both bromomethyl and methyl groups, which confer distinct reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

6-(bromomethyl)-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHXSEGEIZMYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294460
Record name 6-(Bromomethyl)-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136663-55-3
Record name 6-(Bromomethyl)-2-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136663-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bromomethyl)-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of (2-methyl-1,3-benzoxazol-6-yl)methanol (66.5 mg, 0.408 mmol) in toluene (1 mL) were added carbon tetrabromide (135 mg, 0.408 mmol) and triphenylphosphine (106 mg, 0.408 mmol) and the mixture was stirred at room temperature for 30 min. The reaction mixture was directly applied to silica gel, and concentrated to dryness to give 6-(bromomethyl)-2-methyl-1,3-benzoxazole as an oil. To the obtained oil (92.0 mg, 0.408 mmol) were added DMF (4 mL), N-[1-(5-hydroxy-1-benzofuran-2-yl)ethyl]acetamide (30.0 mg, 0.136 mmol) obtained in Reference Example 38 and potassium carbonate (37.8 mg, 0.274 mmol), and the mixture was stirred at 50° C. for 2 hr. The reaction mixture was directly purified by basic silica gel column chromatography (hexane:ethyl acetate-4:1 to 3:7), and the solvent was evaporated. The residue was triturated with a small amount of ethyl acetate and diethyl ether to give the title compound (17.8 mg, yield 36%) as a white solid.
Quantity
66.5 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step Two
Quantity
106 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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